REACTION_SMILES
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[Cl:9][c:10]1[cH:11][c:12]([CH2:13][C:17](=[O:18])[c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[cH:14][cH:15][n:16]1.[F:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH3:8])[cH:7]1>>[F:1][c:2]1[n:3][cH:4][cH:5][c:6]([CH2:8][C:17](=[O:18])[c:19]2[cH:20][cH:21][c:22]([F:25])[cH:23][cH:24]2)[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1ccnc(Cl)c1)c1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc(F)c1
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Name
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Type
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product
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Smiles
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O=C(Cc1ccnc(F)c1)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |